Vanadium(V) oxide

Descripción

Propiedades

IUPAC Name |

dioxovanadiooxy(dioxo)vanadium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5O.2V | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNTDGMZSJNCJKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

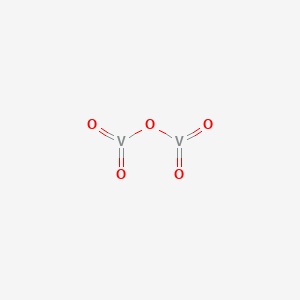

O=[V](=O)O[V](=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

V2O5, O5V2 | |

| Record name | VANADIUM PENTOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VANADIUM PENTOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0596 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | vanadium pentoxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Vanadium_pentoxide | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Vanadium(V) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Vanadium(V)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Vanadium pentoxide appears as a yellow to red crystalline powder. Slightly soluble in water and denser than water. Contact may cause severe irritation to skin, eyes, and mucous membranes. May be toxic by ingestion, inhalation and skin absorption., Dry Powder; Dry Powder, Other Solid; Other Solid; Other Solid, NKRA; Pellets or Large Crystals, Yellow-orange powder or dark-gray, odorless flakes dispersed in air; [NIOSH], YELLOW-TO-RED CRYSTALLINE POWDER OR SOLID IN VARIOUS FORMS., Yellow-orange powder or dark-gray, odorless flakes dispersed in air., Finely divided particulate dispersed in air. | |

| Record name | VANADIUM PENTOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vanadium oxide (V2O5) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vanadium pentoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/44 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | VANADIUM PENTOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0596 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VANADIUM, RESPIRABLE DUST & FUME (as V₂O₅) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/217 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vanadium fume | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0654.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

3182 °F at 760 mmHg decomposition (EPA, 1998), 1750 °C (decomp), 3182 °F (decomposes), 3182 °F (Decomposes) | |

| Record name | VANADIUM PENTOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VANADIUM PENTOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1024 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VANADIUM, RESPIRABLE DUST & FUME (as V₂O₅) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/217 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vanadium fume | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0654.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), In water, 0.07 g/100 g water at 25 °C, In water, 904-935.8 mg/L at 20 °C and pH 2.7, 1 gram dissolves in approximately 125 mL water, Soluble in concentrated acids, alkalies; insoluble in alcohol, Solubility in water, g/100ml: 0.8, 0.8% | |

| Record name | VANADIUM PENTOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VANADIUM PENTOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1024 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VANADIUM PENTOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0596 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Vanadium fume | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0654.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

3.357 at 64.4 °F (EPA, 1998) - Denser than water; will sink, 3.654 at 21.7 °C, relative density to water at 4 °C, Relative density (water = 1): 3.4, 3.36 | |

| Record name | VANADIUM PENTOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VANADIUM PENTOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1024 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VANADIUM PENTOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0596 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VANADIUM, RESPIRABLE DUST & FUME (as V₂O₅) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/217 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vanadium fume | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0654.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

Approximately 0 at 68F (EPA, 1998), Approximately 0 mm Hg at 68 °F, 0 mmHg (approx) | |

| Record name | VANADIUM PENTOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VANADIUM PENTOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1024 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VANADIUM, RESPIRABLE DUST & FUME (as V₂O₅) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/217 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vanadium fume | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0654.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Yellow to rust-brown orthorhombic crystals, Finely divided particulate dispersed in air /Vanadium pentoxide fume/, Yellow to red crystalline powder | |

CAS No. |

1314-62-1, 11099-11-9 | |

| Record name | VANADIUM PENTOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vanadium pentoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanadium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011099119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanadium oxide (V2O5) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Divanadium pentaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.855 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Vanadium oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.193 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VANADIUM PENTOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1024 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VANADIUM PENTOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0596 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VANADIUM, RESPIRABLE DUST & FUME (as V₂O₅) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/217 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vanadium pentoxide (dust) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/YW256250.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

| Record name | Vanadium pentoxide (fume) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/YW258960.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

1274 °F (EPA, 1998), 681 °C, 690 °C, 1274 °F | |

| Record name | VANADIUM PENTOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VANADIUM PENTOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1024 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VANADIUM PENTOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0596 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VANADIUM, RESPIRABLE DUST & FUME (as V₂O₅) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/217 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vanadium fume | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0654.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Vanadium Pentoxide (V₂O₅): An In-depth Technical Guide to its Electronic Band Structure for Semiconductor Applications

For Researchers, Scientists, and Drug Development Professionals

Vanadium pentoxide (V₂O₅) stands as a compelling n-type semiconductor material with a unique layered crystal structure and versatile electronic properties, making it a subject of intense research for a wide array of applications, including catalysis, energy storage, and optoelectronics.[1] This guide provides a comprehensive technical overview of the electronic band structure of V₂O₅, focusing on the core principles that govern its semiconductor behavior. It is intended to serve as a detailed resource, summarizing key quantitative data, outlining experimental and theoretical methodologies for band structure determination, and visualizing fundamental concepts.

Core Electronic and Structural Properties

V₂O₅ in its most stable form, α-V₂O₅, possesses an orthorhombic crystal structure.[1] This layered structure, held together by weak van der Waals forces, is fundamental to its electronic and ionic transport properties.[2] The electronic configuration of the vanadium atom in V₂O₅ is [Ar] 3d⁰, which would suggest it is an insulator. However, due to strong hybridization between the O 2p and V 3d orbitals, V₂O₅ exhibits semiconducting properties.[3]

The valence band is primarily composed of O 2p states, while the conduction band is formed by the empty V 3d states.[4] A notable feature of V₂O₅'s electronic structure is the presence of a split-off conduction band, which lies slightly below the main conduction band.[4] This characteristic influences its optical and electrical properties.

Quantitative Data Summary

The electronic and structural parameters of V₂O₅ are crucial for designing and modeling semiconductor devices. The following tables summarize key quantitative data from various experimental and theoretical studies.

Table 1: Experimentally and Theoretically Determined Band Gap of V₂O₅

| Method/Functional | Band Gap Type | Band Gap (eV) | Reference |

| Experimental | |||

| Optical Absorption | Direct | 2.2 - 2.8 | [5] |

| Optical Absorption | Indirect | 2.20 - 2.40 | |

| Photoluminescence | Direct | 1.85 | |

| UV-Vis Spectroscopy | Direct | 2.32 | [6] |

| UV-Vis Spectroscopy | Direct | 2.49 (pristine) | [7] |

| UV-Vis Spectroscopy | Direct | 2.74 (undoped) | [8] |

| Photoemission Spectroscopy | - | 2.8 | [9] |

| Theoretical (DFT) | |||

| PBE | Indirect | 1.6 | [9] |

| PBE+U (U=5-6 eV) | Indirect | ~2.3 | [9] |

| PBE+U+D2 | - | ~2.2 | [9] |

| LDA | Indirect | 1.7 - 1.9 | [5] |

| PBEsol | Indirect | 1.63 | [10] |

| Materials Project (GGA) | - | 1.44 | [11] |

| Materials Project (GGA) | - | 1.67 | [12] |

Table 2: Crystal Lattice Parameters of Orthorhombic α-V₂O₅

| Lattice Parameter | Experimental Value (Å) | Theoretical (DFT) Value (Å) | Reference |

| a | 11.512 - 11.519 | 11.375 | [13] |

| b | 3.564 | - | [14] |

| c | 4.368 - 4.373 | - | [13][14] |

Methodologies for Band Structure Determination

The characterization of the electronic band structure of V₂O₅ relies on a combination of experimental spectroscopic techniques and theoretical calculations.

Experimental Protocols

2.1.1. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a widely used technique to determine the optical band gap of semiconductor materials.

-

Objective: To measure the absorbance of a V₂O₅ thin film as a function of wavelength and to calculate the optical band gap using a Tauc plot.

-

Sample Preparation: V₂O₅ thin films are typically deposited on a transparent substrate, such as glass or quartz, using methods like sol-gel spin coating, spray pyrolysis, or sputtering.[1][15] The films are often annealed at temperatures ranging from 300°C to 500°C to improve crystallinity.[16]

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Procedure:

-

A baseline spectrum of the transparent substrate is recorded.

-

The absorbance spectrum of the V₂O₅ thin film is measured over a wavelength range that typically covers the near-UV and visible regions (e.g., 250-800 nm).[17]

-

The absorption coefficient (α) is calculated from the absorbance data.

-

A Tauc plot is constructed by plotting (αhν)ⁿ versus photon energy (hν), where 'n' depends on the nature of the electronic transition (n=2 for a direct band gap and n=1/2 for an indirect band gap). For V₂O₅, a direct band gap is often assumed.[6]

-

The linear portion of the Tauc plot is extrapolated to the energy axis (where (αhν)ⁿ = 0) to determine the optical band gap.[8]

-

2.1.2. X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, chemical states, and electronic state of the elements within a material.

-

Objective: To analyze the core-level spectra of Vanadium and Oxygen to determine their oxidation states and to probe the valence band structure.

-

Instrumentation: An XPS system equipped with a monochromatic X-ray source (e.g., Al Kα or Mg Kα) and a hemispherical electron energy analyzer.

-

Procedure:

-

The V₂O₅ sample (thin film or powder) is mounted on a sample holder and introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.

-

A survey scan is first performed to identify all the elements present on the surface.

-

High-resolution scans of the V 2p and O 1s core levels are then acquired. The binding energy scale is typically calibrated using the C 1s peak at 284.8 eV.

-

The obtained spectra are analyzed by fitting the peaks with appropriate functions (e.g., Gaussian-Lorentzian) to deconvolve the different chemical states. For instance, the V 2p₃/₂ peak can be deconvoluted to distinguish between V⁵⁺ and V⁴⁺ states.[18]

-

The valence band spectrum is also acquired to determine the position of the valence band maximum (VBM) relative to the Fermi level.

-

Theoretical Protocols

2.2.1. Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of materials.

-

Objective: To calculate the electronic band structure, density of states (DOS), and other electronic properties of V₂O₅.

-

Software: Quantum ESPRESSO, VASP, ABINIT, etc.

-

Procedure:

-

Crystal Structure Definition: The calculation starts with the experimental or optimized crystal structure of V₂O₅.

-

Computational Parameters:

-

Exchange-Correlation Functional: The choice of the exchange-correlation functional is crucial. The Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA), such as the Perdew-Burke-Ernzerhof (PBE) functional, are common starting points.[9] However, these functionals are known to underestimate the band gap of semiconductors.

-

Hubbard U Correction (DFT+U): To account for the strong on-site Coulomb repulsion of the V 3d electrons, a Hubbard U term is often added (DFT+U method). The value of U is typically chosen to match the experimental band gap.[9]

-

Pseudopotentials: Ultrasoft or PAW pseudopotentials are used to describe the interaction between the core and valence electrons.

-

Plane-wave Cutoff Energy: A kinetic energy cutoff for the plane-wave basis set is chosen to ensure convergence of the total energy (e.g., 35 Ry).[9]

-

k-point Mesh: A Monkhorst-Pack grid is used to sample the Brillouin zone.

-

-

Self-Consistent Field (SCF) Calculation: An SCF calculation is performed to obtain the ground-state electronic density.

-

Band Structure and DOS Calculation: A non-self-consistent calculation is then performed along high-symmetry directions in the Brillouin zone to obtain the band structure. The density of states is also calculated to understand the contribution of different orbitals to the electronic states.

-

Visualizations

Crystal Structure and Electronic Properties

The orthorhombic crystal structure of α-V₂O₅ is composed of layers of VO₅ square pyramids. The arrangement of these pyramids and the resulting electronic density of states are fundamental to its semiconductor properties.

Caption: Simplified 2D representation of the V₂O₅ crystal structure and its corresponding density of states.

Experimental Workflow for Band Structure Determination

The experimental characterization of a semiconductor's band structure is a multi-step process involving synthesis, structural characterization, and spectroscopic analysis.

Caption: A typical experimental workflow for determining the electronic band structure of V₂O₅.

Effect of Doping on the Electronic Band Structure

Doping V₂O₅ with other elements can significantly alter its electronic properties by introducing new energy levels within the band gap or modifying the band edges.

Caption: Schematic representation of the effect of doping on the band structure of V₂O₅.

Conclusion

The electronic band structure of vanadium pentoxide is a rich and complex area of study, with its properties being highly dependent on its crystal structure, stoichiometry, and the presence of dopants. The combination of experimental techniques like UV-Vis spectroscopy and XPS with theoretical DFT calculations provides a powerful approach to unraveling its electronic properties. A thorough understanding of the band structure is paramount for the continued development of V₂O₅-based materials for advanced semiconductor applications, from transparent conducting oxides to catalysts and battery electrodes. This guide has provided a foundational overview to aid researchers in this endeavor.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. arxiv.org [arxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. frontiersin.org [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. arxiv.org [arxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 12. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 13. pure.mpg.de [pure.mpg.de]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. specs-group.com [specs-group.com]

Theoretical Properties of Vanadium(V) Oxide Polymorphs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Vanadium(V) oxide (V₂O₅) is a transition metal oxide renowned for its rich polymorphism, which gives rise to a fascinating array of structural, electronic, and thermodynamic properties. This diversity makes V₂O₅ a compelling material for a wide range of applications, including catalysis, energy storage, and electronics. This technical guide provides a comprehensive overview of the core theoretical properties of key V₂O₅ polymorphs, detailed experimental protocols for their synthesis and characterization, and visualizations of their fundamental relationships.

Core Theoretical Properties of V₂O₅ Polymorphs

The various polymorphs of this compound, most notably α, β, γ, δ, ε', and ζ-V₂O₅, exhibit distinct crystal structures that fundamentally dictate their electronic and thermodynamic behavior. The α-V₂O₅ phase is the most thermodynamically stable polymorph under ambient conditions.[1] Other phases are generally metastable and can be obtained through specific synthesis conditions, such as high pressure and temperature, or through topochemical modification of precursor compounds.[2][3]

The electronic structure, particularly the band gap, is highly dependent on the polymorph's atomic arrangement. For instance, the layered structure of α-V₂O₅ contrasts with the tunnel structure of ζ-V₂O₅, leading to significant differences in their electronic and conductive properties.[4][5] Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic band structures and densities of states of these materials, providing insights that complement experimental findings.[6]

Data Presentation: Structural and Electronic Properties

The following tables summarize key quantitative data for various V₂O₅ polymorphs based on theoretical calculations and experimental measurements.

Table 1: Crystallographic Data of V₂O₅ Polymorphs

| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| α-V₂O₅ | Orthorhombic | Pmmn | 11.51 | 3.56 | 4.37 | 90 |

| β-V₂O₅ | Monoclinic | C2/m | 15.44 | 3.61 | 5.92 | 90.6 |

| γ'-V₂O₅ | Orthorhombic | Pnma | 9.72 | 3.60 | 9.96 | 90 |

| δ-V₂O₅ | Orthorhombic | Cmcm | 3.69 | 9.97 | 11.02 | 90 |

| ε'-V₂O₅ | Monoclinic | C2/m | 11.68 | 3.66 | 8.88 | 90.5 |

| ζ-V₂O₅ | Monoclinic | C2/m | 12.24 | 3.66 | 7.54 | 111.4 |

Note: Lattice parameters can vary slightly depending on the theoretical model or experimental conditions.

Table 2: Electronic Properties of V₂O₅ Polymorphs

| Polymorph | Theoretical Band Gap (eV) | Experimental Band Gap (eV) |

| α-V₂O₅ | ~1.6 - 2.2 | ~2.2 - 2.3 |

| β-V₂O₅ | - | - |

| γ'-V₂O₅ | - | - |

| δ-V₂O₅ | - | - |

| ε'-V₂O₅ | Increased compared to α-V₂O₅ | Dramatically increased |

| ζ-V₂O₅ | - | ~1.50 ± 0.20 |

Note: Band gap values can be influenced by the computational method (e.g., DFT+U) and experimental measurement techniques.

Experimental Protocols

The synthesis of specific V₂O₅ polymorphs often requires precise control of reaction conditions. Below are detailed methodologies for the synthesis and characterization of several key polymorphs.

Synthesis Protocols

2.1.1. Hydrothermal Synthesis of α-V₂O₅ Nanowires [7]

-

Precursor Solution Preparation: Dissolve 8 mmol of VOSO₄·nH₂O and 5 mmol of KBrO₃ in 30 mL of deionized water with stirring for approximately 30 minutes at room temperature.

-

pH Adjustment: Add nitric acid dropwise to the solution until a pH of 1-2 is achieved.

-

Hydrothermal Reaction: Transfer the solution to a Teflon-lined stainless-steel autoclave and heat at 180 °C for 24 hours.

-

Product Recovery: Allow the autoclave to cool to room temperature naturally. Filter the resulting green precipitate and wash it several times with deionized water followed by ethanol.

-

Drying: Dry the final product at 80 °C under vacuum overnight.

2.1.2. High-Pressure, High-Temperature Synthesis of β-V₂O₅ [8]

-

Precursor Preparation: Use high-purity α-V₂O₅ powder as the starting material.

-

High-Pressure, High-Temperature Treatment: Subject the α-V₂O₅ powder to a pressure of 6.0 GPa and a temperature of 1073 K. The duration of the treatment should be sufficient to ensure complete phase transformation.

-

Quenching and Recovery: Rapidly cool the sample to room temperature while maintaining the pressure, and then slowly release the pressure to recover the metastable β-V₂O₅ phase.

2.1.3. Synthesis of γ'-V₂O₅ via Chemical Delithiation [9]

-

Precursor Synthesis: Synthesize γ-LiV₂O₅ via a solid-state reaction of stoichiometric amounts of Li₂CO₃ and V₂O₅. The mixture is ground, pelletized, and calcined at 700 °C in a slightly reductive atmosphere for 2 hours.

-

Oxidizing Agent: Use a strong oxidizing agent such as NO₂BF₄.

-

Delithiation Reaction: React the synthesized γ-LiV₂O₅ with the oxidizing agent in an appropriate solvent to chemically extract lithium ions from the structure, resulting in the formation of γ'-V₂O₅.

2.1.4. Synthesis of ζ-V₂O₅ via a Precursor Route [2]

-

Precursor Synthesis: Synthesize a β-CuₓV₂O₅ precursor from soluble starting materials in solution.

-

Leaching: Leach the copper from the β-CuₓV₂O₅ structure using a suitable room-temperature post-synthetic route. This process stabilizes the empty tunnel framework of the metastable ζ-V₂O₅.

Characterization Methods

-

X-ray Diffraction (XRD): Used to identify the crystal structure and phase purity of the synthesized V₂O₅ polymorphs.

-

Raman Spectroscopy: A powerful tool to probe the vibrational modes of the different polymorphs, providing a fingerprint for each structure.

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): Employed to investigate the morphology, particle size, and crystallinity of the synthesized materials.

-

UV-Vis Spectroscopy: Used to determine the optical band gap of the materials.

-

Density Functional Theory (DFT) Calculations: A computational method to model the electronic structure and predict properties such as band gaps and lattice parameters.[6]

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key relationships between the structure, properties, and transformations of V₂O₅ polymorphs.

Caption: Phase transitions between α, β, and δ-V₂O₅ polymorphs under different pressure and temperature conditions.

Caption: Relationship between crystal structure and electronic properties for α-V₂O₅ and ζ-V₂O₅.

References

- 1. researchgate.net [researchgate.net]

- 2. WO2019126800A1 - Synthesis of a metastable vanadium pentoxide as a cathode material for ion batteries - Google Patents [patents.google.com]

- 3. The electronic structure of ε′-V2O5: an expanded band gap in a double-layered polymorph with increased interlayer separation - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 4. Contrasting 1D tunnel-structured and 2D layered polymorphs of V2O5: relating crystal structure and bonding to band gaps and electronic structure - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. arxiv.org [arxiv.org]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Vanadium-Oxygen System: A Technical Guide to the Stability of V2O5

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the Vanadium-Oxygen (V-O) phase diagram, with a specific focus on the stability of Vanadium Pentoxide (V2O5). Understanding the thermodynamic stability and synthesis of V2O5 is critical for its wide-ranging applications, including catalysis, energy storage, and potentially in specialized pharmaceutical processes. This document outlines the key phase relationships in the V-O system, details experimental protocols for the synthesis of V2O5, and presents this information in a clear, accessible format for technical professionals.

The Vanadium-Oxygen Phase Diagram: A Complex Landscape

The Vanadium-Oxygen system is characterized by a multitude of stable and metastable oxide phases due to vanadium's ability to exist in various oxidation states (+2, +3, +4, and +5). This complexity gives rise to a rich phase diagram with numerous compounds, each exhibiting unique physical and chemical properties. Among these, V2O5 is the most oxidized and thermodynamically stable form under ambient conditions.[1]

The stability of the various vanadium oxides is primarily a function of temperature and oxygen partial pressure. The generalized phase diagram illustrates the equilibrium conditions for the formation of different oxides. Key thermodynamically stable phases in the V-O system include VO, V2O3, VO2, and V2O5.[1] Several other phases, often referred to as Magnéli and Wadsley phases, exist between these primary oxides.

Stability of Vanadium Pentoxide (V2O5)

V2O5 occupies the highest oxidation state in the V-O system and is the most stable oxide under oxidizing conditions. Its stability is influenced by several factors:

-

Temperature: V2O5 is stable over a broad temperature range. However, at very high temperatures, it can lose oxygen to form lower oxides. For instance, the thermal decomposition of V2O5 in a vacuum can lead to the formation of VO2 and subsequently V2O3 as the temperature increases to 600°C.[2]

-

Oxygen Partial Pressure: The stability of V2O5 is highly dependent on the partial pressure of oxygen. At low oxygen partial pressures, V2O5 can be reduced to lower oxides. One study indicates that V2O5 is the most stable vanadium oxide in the temperature range of 500 to 1100°C and an oxygen partial pressure between 1 and 10-2 atm.[3]

-

Pressure: High-pressure studies have revealed the existence of different polymorphs of V2O5, indicating that pressure can significantly alter its crystal structure and stability.[4]

The following table summarizes the key vanadium oxide phases and their approximate stability regions based on available phase diagram data.

| Phase | Vanadium Oxidation State | Approximate Temperature Range (°C) for Stability at 1 atm | Atomic % Oxygen |

| α-V | 0 | < Melting Point of V | < ~10 |

| VO | +2 | High Temperatures | ~50 |

| V2O3 | +3 | < ~1670 | ~60 |

| VO2 | +4 | < ~1542 | ~66.7 |

| V6O13 | Mixed +4, +5 | < ~700 | ~68.4 |

| V2O5 | +5 | < 690 (Melting Point) | ~71.4 |

Note: The temperature and composition ranges are approximate and can vary depending on the specific conditions and the presence of other elements.

Experimental Synthesis of V2O5

The synthesis of V2O5 with controlled morphology and purity is crucial for its various applications. Several methods have been developed, with hydrothermal, sol-gel, and thermal decomposition being the most common.

Hydrothermal Synthesis

Hydrothermal synthesis is a versatile method for producing a wide range of nanostructured materials, including V2O5. This technique involves a chemical reaction in an aqueous solution above the boiling point of water, contained within a sealed vessel called an autoclave.

Typical Experimental Protocol:

-

Precursor Preparation: A vanadium precursor, such as Ammonium Metavanadate (NH4VO3) or Vanadyl Sulfate (VOSO4), is dissolved in deionized water or a mixed solvent system.[5][6][7]

-

pH Adjustment: The pH of the solution is often adjusted using an acid (e.g., H2SO4 or HNO3) to control the hydrolysis and condensation reactions, which influences the final morphology of the product.[5][6]

-

Hydrothermal Reaction: The precursor solution is sealed in a Teflon-lined stainless-steel autoclave and heated to a specific temperature (typically between 100°C and 200°C) for a defined period (e.g., 24 hours).[5][6][7]

-

Product Recovery: After the reaction, the autoclave is cooled to room temperature. The resulting precipitate is filtered, washed with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts, and then dried.

-

Annealing (Optional): The dried product may be annealed at a specific temperature in air to improve crystallinity and obtain the desired phase.[5]

The following table summarizes key parameters for hydrothermal synthesis of V2O5 from various studies.

| Precursor | Solvent | pH | Temperature (°C) | Time (h) | Morphology |

| NH4VO3 | Aqueous | 4 | 160 | 24 | Nanosheets/Nanorods |

| NH4VO3 | DI water/ethanol | 2.2-2.5 | 100-200 | Not Specified | Particles |

| VOSO4·nH2O | Milli-Q water | 1-2 | 180 | 24 | Nanowires |

Sol-Gel Synthesis

The sol-gel method is a low-temperature technique that allows for the synthesis of high-purity, homogeneous materials. It involves the transition of a system from a liquid "sol" into a solid "gel" phase.

Typical Experimental Protocol:

-

Sol Preparation: A vanadium alkoxide precursor, such as Vanadium(V) triisopropoxide, is dissolved in an alcohol (e.g., isopropyl alcohol).[8] A stabilizing agent or polymer, like polyethylene (B3416737) glycol (PEG), may be added.[8]

-

Hydrolysis and Condensation: The sol is stirred for a period to allow for hydrolysis and condensation reactions to occur, leading to the formation of a gel.

-

Deposition (for thin films): The gel can be deposited onto a substrate using techniques like spin coating.[8]

-

Drying and Annealing: The gel is dried to remove the solvent and then annealed at elevated temperatures (e.g., 200-500°C) to crystallize the V2O5.[8]

Thermal Decomposition

Thermal decomposition involves the breakdown of a precursor compound at elevated temperatures to form the desired material. This is a straightforward method for producing V2O5 powders.

Typical Experimental Protocol:

-

Precursor Selection: A common precursor for this method is Ammonium Metavanadate (NH4VO3).[9]

-

Decomposition: The precursor is heated in a furnace in an air or inert atmosphere. The temperature is ramped up to a specific value (e.g., 350-650°C) and held for a certain duration.[9]

-

Product Collection: The resulting powder is collected after the furnace cools down. The morphology and crystallinity of the final V2O5 product are dependent on the decomposition temperature and atmosphere.[9]

Visualizing Key Relationships and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

Caption: Logical relationship of V2O5 stability as a function of temperature and oxygen partial pressure.

Caption: A typical experimental workflow for the hydrothermal synthesis of V2O5.

Conclusion

The Vanadium-Oxygen system presents a complex yet fascinating area of materials science. Vanadium Pentoxide stands out as a highly stable and versatile compound with a growing number of applications. A thorough understanding of its stability, as dictated by the V-O phase diagram, and the ability to control its synthesis through various experimental protocols are paramount for researchers and scientists. This guide has provided a foundational overview of these aspects, offering a starting point for more in-depth exploration and application-specific development.

References

The Physicochemical Landscape of Nanostructured Vanadium(V) Oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanostructured Vanadium(V) oxide (V₂O₅) has garnered significant attention across diverse scientific disciplines, including materials science, catalysis, energy storage, and notably, biomedical applications. Its unique physicochemical properties, which are highly dependent on its morphology and crystalline structure at the nanoscale, make it a versatile material with tunable characteristics. This technical guide provides a comprehensive overview of the core physicochemical properties of nanostructured V₂O₅, with a focus on aspects relevant to researchers, scientists, and professionals in drug development. We delve into the synthesis methodologies, detailed characterization techniques, and the critical interplay between the material's properties and its biological interactions.

Synthesis of Nanostructured this compound

The morphology and, consequently, the properties of V₂O₅ nanostructures are intricately linked to the synthesis method employed. Common techniques include hydrothermal synthesis, sol-gel method, and thermal decomposition.

Hydrothermal Synthesis

Hydrothermal synthesis is a prevalent method for producing a variety of V₂O₅ nanostructures, such as nanorods, nanowires, and nanosheets.[1][2][3] This technique involves a chemical reaction in an aqueous solution above ambient temperature and pressure within a sealed vessel known as an autoclave.

Experimental Protocol: Hydrothermal Synthesis of V₂O₅ Nanorods

-

Precursor Solution Preparation: Dissolve a vanadium precursor, such as Ammonium (B1175870) Metavanadate (NH₄VO₃), in deionized water. The concentration can be varied (e.g., 0.06 M, 0.08 M, 0.1 M) to tune the resulting nanostructure dimensions.[3]

-

pH Adjustment: Adjust the pH of the solution to a specific value (e.g., pH 4) using an acid, such as sulfuric acid (H₂SO₄), added dropwise.[3]

-

Surfactant Addition (Optional): To control the morphology and prevent agglomeration, a surfactant like Cetyl trimethyl ammonium bromide (CTAB) can be added to the solution.[4]

-

Hydrothermal Reaction: Transfer the solution to a Teflon-lined stainless-steel autoclave and heat it to a specific temperature (e.g., 160-180°C) for a designated duration (e.g., 20-24 hours).[1][2]

-

Product Recovery: After the autoclave cools down to room temperature, filter the precipitate and wash it multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors and surfactant.

-

Drying and Calcination: Dry the obtained product in an oven at a moderate temperature (e.g., 80°C). Subsequently, calcine the powder at a higher temperature (e.g., 400-700°C) in air to obtain the crystalline V₂O₅ nanostructures.[1][4]

Sol-Gel Method

The sol-gel method is a versatile wet-chemical technique used to produce solid materials from a chemical solution. It involves the evolution of a network of inorganic molecules through the formation of a sol (a colloidal suspension of solid particles in a liquid) and its subsequent gelation.

Experimental Protocol: Sol-Gel Synthesis of V₂O₅ Nanoparticles

-

Precursor Solution: Dissolve a vanadium precursor, such as Vanadium(V) oxytriisopropoxide (VO(OCH(CH₃)₂)₃) or Vanadium Trichloride (VCl₃), in a suitable solvent.[5]

-

Stabilizer Addition: To control particle growth and stability, a stabilizer like gelatin can be dissolved in deionized water and added to the precursor solution.[5]

-

Hydrolysis and Condensation: Initiate hydrolysis and condensation reactions by adding a controlled amount of water or by adjusting the pH. This leads to the formation of a sol.

-

Gelation: With time, the sol evolves into a gel, which is a three-dimensional network of particles.

-

Aging and Drying: The gel is aged to allow for further polycondensation and strengthening of the network. Subsequently, it is dried in an oven (e.g., at 90°C) to remove the solvent, resulting in a xerogel.[5]

-

Calcination: The dried xerogel is then calcined at a specific temperature (e.g., 400-600°C) for several hours to remove organic residues and induce crystallization, yielding V₂O₅ nanoparticles.[5]

Physicochemical Characterization

A thorough characterization of the synthesized V₂O₅ nanostructures is crucial to understand their properties and potential applications.

Structural and Morphological Characterization

X-Ray Diffraction (XRD): XRD is a fundamental technique used to determine the crystal structure, phase purity, and crystallite size of the V₂O₅ nanostructures. The diffraction pattern provides information about the atomic arrangement within the material. The Debye-Scherrer equation can be used to estimate the average crystallite size from the broadening of the diffraction peaks.[4]

Experimental Protocol: XRD Analysis

-

Sample Preparation: A thin film of the nanoparticle powder is prepared on a low-background substrate.[6]

-

Data Acquisition: The sample is mounted on a goniometer and scanned over a range of 2θ angles while being irradiated with monochromatic X-rays.

-

Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is compared with standard diffraction databases (e.g., JCPDS) to identify the crystalline phase. Peak positions, intensities, and widths are analyzed to determine lattice parameters and crystallite size.[6]

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): SEM and TEM are powerful imaging techniques used to visualize the morphology, size, and shape of the V₂O₅ nanostructures. SEM provides a three-dimensional view of the surface, while TEM offers higher resolution and can reveal the internal structure.[7]

Experimental Protocol: SEM/TEM Analysis

-

Sample Preparation (SEM): The nanoparticle powder is mounted on an SEM stub using conductive adhesive tape. For non-conductive samples, a thin coating of a conductive material (e.g., gold) is applied to prevent charging.[8]

-

Sample Preparation (TEM): A small drop of a dilute suspension of the nanoparticles in a suitable solvent (e.g., ethanol) is placed on a TEM grid (typically a carbon-coated copper grid) and allowed to dry.[9]

-

Imaging: The prepared sample is inserted into the microscope, and images are acquired by scanning a focused electron beam over the sample (SEM) or transmitting it through the sample (TEM).

Surface Area and Porosity

Brunauer-Emmett-Teller (BET) Analysis: The BET method is used to determine the specific surface area of the nanostructured V₂O₅. A large surface area is often desirable for applications in catalysis and drug delivery. The technique involves the physisorption of a gas (typically nitrogen) onto the surface of the material at liquid nitrogen temperature.[10][11]

Experimental Protocol: BET Analysis

-

Degassing: The sample is first degassed under vacuum at an elevated temperature to remove any adsorbed contaminants from the surface.

-

Adsorption/Desorption Isotherm: The amount of gas adsorbed by the sample is measured at various relative pressures, generating an adsorption-desorption isotherm.

-

Data Analysis: The BET equation is applied to the isotherm data to calculate the monolayer capacity, from which the specific surface area is determined.[10][12]

Optical Properties

UV-Visible Spectroscopy: This technique is used to determine the optical properties of the V₂O₅ nanostructures, particularly the optical band gap. The band gap is a crucial parameter that influences the material's electronic and photocatalytic properties.[4]

Electrochemical Properties

Cyclic Voltammetry (CV): CV is an electrochemical technique used to study the redox behavior of the V₂O₅ nanostructures. It is particularly relevant for applications in batteries and supercapacitors. The shape of the CV curve provides information about the electrochemical reversibility and the intercalation/deintercalation processes of ions (e.g., Li⁺) into the V₂O₅ lattice.[13]

Experimental Protocol: Cyclic Voltammetry

-

Working Electrode Preparation: The V₂O₅ nanomaterial is mixed with a conductive agent (e.g., carbon black) and a binder to form a slurry, which is then coated onto a current collector.[13]

-

Electrochemical Cell Assembly: A three-electrode cell is assembled with the V₂O₅ working electrode, a counter electrode (e.g., platinum), and a reference electrode (e.g., Ag/AgCl) in a suitable electrolyte.[13]

-

Measurement: The potential of the working electrode is swept linearly with time between two set potential limits, and the resulting current is measured.

Quantitative Data Summary

The physicochemical properties of nanostructured V₂O₅ are highly dependent on the synthesis parameters. The following tables summarize some of the quantitative data reported in the literature.

Table 1: Influence of Synthesis Method on V₂O₅ Nanostructure Morphology and Size

| Synthesis Method | Precursor | Morphology | Size | Reference |

| Hydrothermal | Ammonium Metavanadate | Nanoparticles | ~45 nm | [4] |

| Hydrothermal | Vanadium Acetate, CTAB | Nanorods | - | [2] |

| Sol-Gel | VCl₃, Gelatin | Nanoparticles | 34 - 40 nm | [5] |

| Chemical Method | Sodium Metavanadate, CTAB | Nanoparticles | 5 - 10 nm | [14] |

Table 2: Optical Band Gap of V₂O₅ Nanostructures

| Synthesis Method | Morphology | Band Gap (eV) | Reference |

| Hydrothermal | Nanoparticles | 3.6 | [4] |

| Thermal Decomposition | Nanorods | Varies with temperature | [15] |

| Sol-Gel | Nanoparticles | 2.77 - 2.92 | [5] |

| Hydrothermal | Nanoparticles | 2.08 - 2.15 | [16] |

Table 3: Electrochemical Properties of V₂O₅ Nanostructures

| Morphology | Electrolyte | Specific Capacitance / Capacity | Reference |

| Nanosheets | K₂SO₄ | 375 F g⁻¹ | [17] |

| Nanotube Arrays | - | 300 mAh/g (initial) | [18] |

| Nanoneedle Arrays | - | - | [19] |

| Nanocable Arrays | - | Significantly enhanced intercalation capacity | [20] |

Interaction with Biological Systems and Relevance to Drug Development

The interaction of nanostructured V₂O₅ with biological systems is a critical area of research, particularly for its potential in drug delivery and cancer therapy.

Cellular Uptake and Cytotoxicity

V₂O₅ nanoparticles can be internalized by cells through various endocytic pathways.[15][21] Once inside the cell, they can induce cytotoxicity through several mechanisms, with oxidative stress being a primary driver.[10][11] The generation of reactive oxygen species (ROS) can lead to mitochondrial damage, lysosomal dysfunction, and ultimately, apoptosis (programmed cell death).[22]

Signaling Pathways in V₂O₅ Nanoparticle-Induced Cytotoxicity

The cytotoxicity of V₂O₅ nanoparticles involves the modulation of key cellular signaling pathways. One such pathway is the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation. Inhibition of this pathway by V₂O₅ can lead to apoptosis.

Drug Delivery Applications

The high surface area and porous nature of some V₂O₅ nanostructures make them promising candidates for drug delivery systems. Anticancer drugs, such as doxorubicin, have been successfully loaded onto V₂O₅-based nanocomposites.[12] The release of the drug can be triggered by the acidic environment of tumor tissues or lysosomes.

Experimental Workflow: Drug Loading and Release Study

Conclusion

Nanostructured this compound presents a fascinating and highly tunable platform for a wide range of applications, from energy storage to nanomedicine. A thorough understanding of its physicochemical properties, dictated by the chosen synthesis route, is paramount for harnessing its full potential. For researchers and professionals in drug development, the ability to control the morphology, surface area, and crystalline phase of V₂O₅ nanostructures opens up new avenues for designing novel therapeutic and diagnostic agents. However, a comprehensive evaluation of their biocompatibility and a deeper understanding of their interactions with biological systems are crucial for their safe and effective translation into clinical applications. This guide provides a foundational understanding of these aspects, serving as a valuable resource for the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. Nanoparticulate Vanadium Oxide Potentiated Vanadium Toxicity in Human Lung Cells (2007) | Jörg M. Wörle-Knirsch | 111 Citations [scispace.com]

- 3. tandfonline.com [tandfonline.com]

- 4. tissueeng.net [tissueeng.net]

- 5. m.youtube.com [m.youtube.com]

- 6. Metabolomics of V2O5 nanoparticles and V2O5 nanofibers in human airway epithelial BEAS-2B cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamscience.com [benthamscience.com]

- 8. Facile Synthesis of Vanadium-Pentoxide Nanoparticles and Study on Their Electrochemical, Photocatalytic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. Cytotoxicity of vanadium oxide nanoparticles and titanium dioxide-coated vanadium oxide nanoparticles to human lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nanomaterials Based Multifunctional Bioactivities of V2O5 and Mesoporous Carbon@V2O5 Composite: Preparation and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. medcraveonline.com [medcraveonline.com]

- 15. wilhelm-lab.com [wilhelm-lab.com]

- 16. Release kinetics of vanadium from vanadium (III, IV and V) oxides: Effect of pH, temperature and oxide dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Vanadium pentoxide nanoparticle mediated perturbations in cellular redox balance and the paradigm of autophagy to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Nickel-doped vanadium pentoxide (Ni@V2O5) nanocomposite induces apoptosis targeting PI3K/AKT/mTOR signaling pathway in skin cancer: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Amphoteric Nature of Vanadium(V) Oxide in Aqueous Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanadium(V) oxide (V₂O₅), a key compound of vanadium, exhibits a pronounced amphoteric character, reacting with both acidic and basic solutions to form a variety of vanadium-containing species. This technical guide provides a comprehensive overview of the aqueous chemistry of V₂O₅, detailing its reactions, the resulting equilibria, and the experimental methodologies used for its characterization. The complex relationship between pH and the distribution of vanadate (B1173111) species is explored, supported by quantitative data and visual representations of reaction pathways. This document serves as a critical resource for professionals in research and drug development who require a deep understanding of vanadium's behavior in aqueous environments.

Introduction

This compound, also known as vanadia, is a transition metal oxide with significant industrial applications, notably as a catalyst in processes like the production of sulfuric acid.[1] In the realm of biomedical research, the diverse chemistry of vanadium compounds, stemming from the multiple accessible oxidation states of the element, has garnered interest for potential therapeutic applications. A fundamental aspect of vanadium(V) chemistry is the amphoteric nature of its oxide. V₂O₅ is sparingly soluble in water, forming a pale yellow, acidic solution.[1] Its ability to react with both strong acids and strong alkalis makes its aqueous chemistry particularly complex and pH-dependent.[1][2] Understanding these acid-base properties is paramount for controlling the speciation of vanadium in solution, a critical factor in both industrial and biological systems.

Acid-Base Reactions of this compound

The amphoterism of V₂O₅ is demonstrated by its distinct reactions with acidic and basic media.

Reaction with Acids

In the presence of strong, non-reducing acids, this compound dissolves to form pale yellow solutions containing the dioxovanadium(V) cation, [VO₂]⁺.[1][3]

General Reaction: V₂O₅(s) + 2H⁺(aq) → 2[VO₂]⁺(aq) + H₂O(l)

For example, with nitric acid, the reaction proceeds as follows: V₂O₅(s) + 2HNO₃(aq) → 2VO₂(NO₃)(aq) + H₂O(l)[1]

Reaction with Bases

This compound reacts with strong bases to form a complex array of polyoxovanadates, with the specific species being highly dependent on the pH of the solution.[2] In a strongly alkaline solution (pH > 13), the predominant species is the colorless orthovanadate ion, [VO₄]³⁻.[4]

Reaction with excess strong base: V₂O₅(s) + 6NaOH(aq) → 2Na₃VO₄(aq) + 3H₂O(l)

As the pH is lowered from highly alkaline conditions, a series of condensation reactions occur, leading to the formation of various polyoxovanadate species. The color of the solution changes from colorless to orange and then to red as the pH decreases.[2] If the pH is lowered to around 2, hydrated V₂O₅ precipitates out of the solution.[4]

Quantitative Data

The speciation of vanadium(V) in aqueous solutions is governed by a series of equilibria that are highly sensitive to pH and the total vanadium concentration.

Table 1: Solubility of this compound

| Solvent | Temperature (°C) | Solubility (g/L) |

| Water | 20 | 0.7[1] |

| Sulfuric Acid (pH < 1) | Not Specified | 5.8 |

| Sulfuric Acid (pH 5.5-7.0) | Not Specified | < 0.3 |

Table 2: Predominant Vanadium(V) Species at Different pH Ranges

| pH Range | Predominant Vanadate Species |

| > 13 | [VO₄]³⁻ (orthovanadate) |

| 9 - 12 | [HVO₄]²⁻, [V₂O₇]⁴⁻ |

| 4 - 9 | [H₂VO₄]⁻, [V₄O₁₂]⁴⁻, [HV₁₀O₂₈]⁵⁻ (decavanadate) |

| 2 - 4 | H₃VO₄, [H₂V₁₀O₂₈]⁴⁻ |